![molecular formula C22H25FN2O2 B5570230 N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5570230.png)

N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

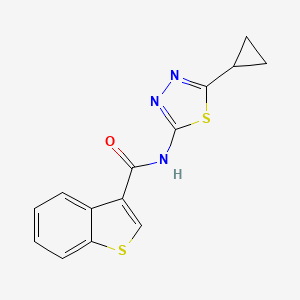

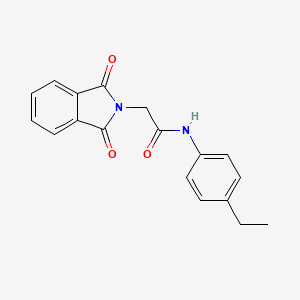

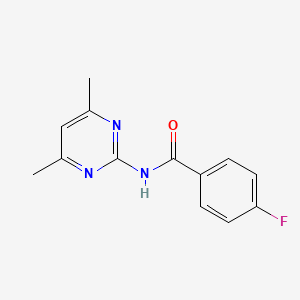

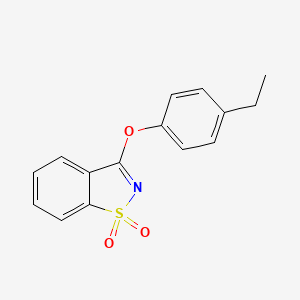

The synthesis of related compounds often involves the introduction of various substituents on the pyrrolidine ring to explore their biological and chemical activities. For example, a study on kappa-opioid agonists involved the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions, indicating the importance of the structure-activity relationship in medicinal chemistry (Barlow et al., 1991). Another synthesis approach involves reacting ethyl 2-(2-isopropylphenoxy) acetic acid with diamines, highlighting methods for constructing complex acetamide structures (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using various spectroscopic techniques. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was characterized by HNMR, LC-MS, and crystallography, providing insights into its three-dimensional structure and intermolecular interactions (Sharma et al., 2018).

Chemical Reactions and Properties

The reactivity of such compounds can be exemplified by their ability to undergo nucleophilic aromatic substitution, a reaction that is fundamental in the synthesis of various acetamide derivatives. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] demonstrates the potential of N-substituted acetamides as electrophilic fluorinating agents under mild conditions, showcasing their chemical versatility (Banks et al., 1996).

Physical Properties Analysis

The physical properties of N-substituted acetamides, such as melting points, solubility, and crystalline structure, are crucial for their practical application. The crystalline structure often reveals the arrangement of molecules and can hint at the material's stability, solubility, and reactivity. For example, the crystal structure analysis of related compounds helps in understanding the molecular conformation and intermolecular forces that dictate their physical properties (Sharma et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are fundamental to the application of these compounds. Studies on similar molecules, such as modifications of acetamide groups with alkylurea in PI3K inhibitors, highlight the importance of chemical modifications in enhancing biological activity and reducing toxicity (Wang et al., 2015).

Aplicaciones Científicas De Investigación

Anticancer Activity and Molecular Docking

- Synthesis and Anticancer Potential : A compound closely related to N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide was synthesized and its structure confirmed through spectroscopic techniques. The molecule showed promising anticancer activity through in silico modeling, targeting the VEGFr receptor, indicating its potential in cancer treatment research (Sharma et al., 2018).

Chemical Synthesis and Reactivity

- Nucleophilic Aromatic Substitution : Research on the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution yielded pyridin-4-yl α-substituted acetamide products. This study provides insights into chemical reactivity and potential synthetic applications for compounds including N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide (Getlik et al., 2013).

Material Science and Corrosion Inhibition

- Corrosion Inhibitors : A study on the synthesis and evaluation of new long alkyl side chain acetamide derivatives, including isoxazolidine and isoxazoline, as corrosion inhibitors, highlights the chemical's potential in protecting materials from corrosive environments. This research could inform the development of coatings or treatments to enhance the durability of metals (Yıldırım & Çetin, 2008).

Fluorescent Sensors and Imaging Agents

- Selective Chemosensors : A pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry demonstrated selective ratiometric and colorimetric sensing for Al3+. This work suggests potential applications of N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide analogs in developing new fluorescent sensors for metal ions (Maity & Govindaraju, 2010).

Kinase Inhibitors and Antiallergic Agents

- Src Kinase Inhibition : Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for their Src kinase inhibitory and anticancer activities, indicating the versatility of acetamide derivatives, including N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide, in therapeutic research (Fallah-Tafti et al., 2011).

Safety and Hazards

Direcciones Futuras

The field of organofluorine chemistry is continually evolving, with new synthetic methods and applications being developed . The use of pyridine N-oxides for the preparation of fluoropyridines is a recent advancement that could pave the way for the synthesis of important structures in pharmaceuticals and radiopharmaceuticals .

Propiedades

IUPAC Name |

N-[(3S,4R)-1-[2-(2-fluorophenyl)benzoyl]-4-propan-2-ylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O2/c1-14(2)19-12-25(13-21(19)24-15(3)26)22(27)18-10-5-4-8-16(18)17-9-6-7-11-20(17)23/h4-11,14,19,21H,12-13H2,1-3H3,(H,24,26)/t19-,21+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPILFITLCONST-PZJWPPBQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NC(=O)C)C(=O)C2=CC=CC=C2C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC=CC=C2C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5570150.png)

![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5570194.png)

![((3R*,4R*)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5570206.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5570210.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}piperidine](/img/structure/B5570217.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5570225.png)

![2-[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-phenylacetamide](/img/structure/B5570241.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5570242.png)